molecular formula C11H6N2O3S B8718480 Benzoxazole, 5-nitro-2-(2-thienyl)- CAS No. 51299-39-9

Benzoxazole, 5-nitro-2-(2-thienyl)-

Cat. No. B8718480
CAS RN: 51299-39-9
M. Wt: 246.24 g/mol
InChI Key: LXJMKZYXFBAYBF-UHFFFAOYSA-N
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Patent
US08518980B2

Procedure details

A mixture of 2-chloro-5-nitrobenzo[d]oxazole (404 mg, 2.04 mmol), 2-(tributylstannyl)-thiophene (648 μL, 2.04 mmol) and tetrakis(triphenylphosphine)palladium (0) (40.8 mg) in dioxane (12.2 mL) was heated at 100° C. for 16 h under nitrogen. Ethyl acetate was added, the organic layer was washed with water, dried over anhydrous MgSO4 and evaporated. The resulting solid was purified by column chromatography eluting with ethyl acetate/hexanes 10:90 v/v, and then purified by reverse phase HPLC to afford 3 mg (2%) of the title product (LCMS RT=6.95 min)
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
648 μL
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
solvent
Reaction Step One
Quantity
40.8 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
2%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:5]=2[N:6]=1.C([Sn](CCCC)(CCCC)[C:19]1[S:20][CH:21]=[CH:22][CH:23]=1)CCC.C(OCC)(=O)C>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N+:11]([C:8]1[CH:9]=[CH:10][C:4]2[O:3][C:2]([C:19]3[S:20][CH:21]=[CH:22][CH:23]=3)=[N:6][C:5]=2[CH:7]=1)([O-:13])=[O:12] |^1:47,49,68,87|

Inputs

Step One
Name
Quantity
404 mg
Type
reactant
Smiles
ClC=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
648 μL
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=CC1)(CCCC)CCCC
Name
Quantity
12.2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
40.8 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexanes 10:90 v/v
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C=2SC=CC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 mg
YIELD: PERCENTYIELD 2%
YIELD: CALCULATEDPERCENTYIELD 0.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.